molecular formula C13H8BrNO B3260457 3-(4-Bromophenoxy)benzonitrile CAS No. 330792-97-7

3-(4-Bromophenoxy)benzonitrile

Cat. No.: B3260457
CAS No.: 330792-97-7
M. Wt: 274.11 g/mol
InChI Key: HTSCHTQAWPYNPH-UHFFFAOYSA-N
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Description

Contextualization within Substituted Diphenyl Ether Chemistry

Substituted diphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an oxygen atom, with various functional groups attached to the rings. nih.gov These compounds are of significant interest due to their presence in a wide array of natural products and their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.com The specific substituents on the phenyl rings can dramatically alter the chemical and physical properties of the molecule, leading to a broad spectrum of applications.

The synthesis of substituted diphenyl ethers can be achieved through several methods, including the Ullmann condensation and the Diels-Alder reaction. wikipedia.orgrsc.org The Ullmann condensation, a classic method, involves the reaction of an alkali metal phenolate (B1203915) with an aryl halide in the presence of a copper catalyst. google.comwikipedia.org More modern approaches often utilize palladium-catalyzed coupling reactions, which can offer milder reaction conditions and broader substrate scope. sciencemadness.org

Strategic Significance of Nitrile and Bromine Functionalities in Organic Synthesis

The nitrile (-C≡N) and bromine (-Br) functional groups present in 3-(4-Bromophenoxy)benzonitrile are of considerable strategic importance in the field of organic synthesis.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones. proventainternational.comresearchgate.net This versatility makes nitriles valuable intermediates in the synthesis of complex organic molecules. proventainternational.com The nitrile group can also participate in various cycloaddition reactions and can act as a directing group in C-H bond functionalization reactions. researchgate.net In medicinal chemistry, the nitrile group can serve as a bioisostere for other functional groups, such as halogens or carbonyls, and can participate in hydrogen bonding interactions with biological targets. nih.gov

The bromine atom is a common functional group in organic synthesis, often serving as a leaving group in nucleophilic substitution reactions or as a handle for the introduction of other functional groups via cross-coupling reactions. pearson.com The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium or copper, to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.org This reactivity is exploited in a wide range of important synthetic transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. orgsyn.org

Structural Attributes and Nomenclature of Aryl Ether Compounds

Aryl ethers are a class of organic compounds that feature an oxygen atom connected to at least one aryl (aromatic) group. uomus.edu.iq The general structure can be represented as Ar-O-R, where Ar is an aryl group and R can be another aryl group or an alkyl group. vedantu.com

The nomenclature of ethers can follow two main systems: common nomenclature and IUPAC (International Union of Pure and Applied Chemistry) nomenclature. vedantu.combyjus.com In the common system, the two groups attached to the oxygen are named in alphabetical order, followed by the word "ether". byjus.com The IUPAC system names ethers as alkoxyalkanes, where the smaller alkyl or aryl group is considered an alkoxy substituent on the larger parent alkane or arene. byjus.comjove.com For more complex ethers, especially those with other functional groups, the IUPAC system is preferred. orgosolver.com

Current Research Trajectories and Academic Relevance of this compound

Current research involving this compound and related substituted diphenyl ethers is focused on several key areas:

Medicinal Chemistry: Substituted diphenyl ethers are being investigated for a wide range of therapeutic applications. For instance, some derivatives have shown potential as antibacterial agents. nih.gov The specific substitution pattern of this compound makes it a candidate for further modification and evaluation in drug discovery programs.

Materials Science: The unique electronic and structural properties of substituted diphenyl ethers make them attractive for applications in materials science. For example, 3-(4-bromophenoxy)phenol, a related compound, has been used in the fabrication of organic light-emitting devices (OLEDs). mdpi.com

Synthetic Methodology: The development of new and improved methods for the synthesis of substituted diphenyl ethers remains an active area of research. This includes the use of novel catalysts and reaction conditions to achieve higher yields, greater efficiency, and broader substrate scope. mdpi.com

The academic relevance of this compound stems from its utility as a model compound for studying the reactivity of the diphenyl ether scaffold and the influence of its specific functional groups on chemical transformations.

Scope and Objectives of the Comprehensive Research Survey

This article aims to provide a thorough and scientifically accurate overview of the chemical compound this compound. The primary objectives are to:

Detail the chemical and physical properties of the compound.

Explore the various synthetic routes for its preparation.

Summarize its known chemical reactions and applications in contemporary research.

Present the information in a clear and structured format, including data tables for key properties and reactions.

This survey is intended to be a valuable resource for researchers and students in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the chemistry and applications of substituted diphenyl ethers.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound330792-93-3C13H8BrNO274.11 bldpharm.com
4-(3-Bromophenoxy)benzonitrile155866-71-0C13H8BrNONot Available bldpharm.com
3-(2-Acetyl-4-bromophenoxy)benzonitrileNot AvailableC15H10BrNO2316.15 nih.gov
4-BromobenzonitrileNot AvailableC7H4BrNNot Available chembk.com
3-Acetylbenzonitrile6136-68-1C9H7NONot Available chemicalbook.com
4-Amino-3-bromobenzonitrileNot AvailableC7H5BrN2201.03 nbinno.com
Benzonitrile (B105546), 4-[3-[(acetyloxy)methyl]-4-bromophenoxy]-2227126-09-0C16H12BrNO3346.18 protheragen.ai
4-(3-(4-Bromophenyl)propanoyl)benzonitrile898761-09-6C16H12BrNO314.18 chemscene.com
4-({[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO wikipedia.orgBENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)BENZONITRILE677768-43-3C24H18BrN3OS2508.463 sigmaaldrich.com

Table 2: Synthetic Reactions for Diphenyl Ether Formation

Reaction NameDescriptionKey Reagents/Catalysts
Ullmann CondensationA copper-catalyzed reaction between an alkali metal phenolate and an aryl halide. wikipedia.orgCopper or copper salts (e.g., CuI, Cu2Cl2), high temperatures. wikipedia.orgacs.org
Buchwald-Hartwig AminationA palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. wikipedia.orglibretexts.orgPalladium precursor, phosphine (B1218219) ligand, base. uwindsor.ca
Diels-Alder ReactionA cycloaddition reaction that can be used to construct the diphenyl ether framework. rsc.orgPhenoxyfuran, dienophile (e.g., DMAD). rsc.org
Hems SynthesisA method for synthesizing highly hindered diphenyl ethers involving the reaction of a phenol (B47542) with an activated N-phenyl pyridinium (B92312) salt. cdnsciencepub.comN-(4'-carbomethoxy-2',6'-dinitro)phenylpyridinium chloride, phenol. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8BrNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCHTQAWPYNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305266
Record name 3-(4-Bromophenoxy)benzonitrile
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Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-97-7
Record name 3-(4-Bromophenoxy)benzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=330792-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenoxy)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 4 Bromophenoxy Benzonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for Aryl Ethers

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For diaryl ethers like 3-(4-Bromophenoxy)benzonitrile, the most logical disconnection is the C-O ether bond. This leads to two primary retrosynthetic pathways, each suggesting a different pairing of nucleophilic and electrophilic starting materials.

Route A: This strategy involves disconnecting the bond between the phenoxy oxygen and the benzonitrile (B105546) ring. This identifies 3-cyanophenol (B46033) (or its corresponding phenoxide) as the nucleophile and an activated 4-bromophenyl electrophile, such as 1-bromo-4-iodobenzene (B50087) or 1-bromo-4-fluorobenzene, as the coupling partners.

Route B: Alternatively, disconnecting the bond between the oxygen and the 4-bromophenyl ring suggests 4-bromophenol (B116583) (or its phenoxide) as the nucleophile and an activated 3-cyanophenyl electrophile, such as 3-chlorobenzonitrile (B1581422) or 3-fluorobenzonitrile, as the starting materials.

The choice between these routes often depends on the availability and reactivity of the starting materials. For instance, the nitrile group (-CN) in the 3-position of the benzonitrile ring in Route B can activate the ring for nucleophilic aromatic substitution, making this a viable approach.

Classical and Catalytic Ether Linkage Formation

Based on the retrosynthetic disconnections, several forward synthetic methods can be employed to form the crucial diaryl ether linkage. These range from classical, high-temperature reactions to modern, milder catalytic processes.

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.orgsynarchive.com The traditional reaction often requires stoichiometric amounts of copper powder or copper salts and polar, high-boiling solvents like DMF or nitrobenzene, with temperatures often exceeding 200°C. wikipedia.org

The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates a Cu(I) species. organic-chemistry.orgnih.gov Modern variations of the Ullmann reaction employ soluble copper catalysts with ligands such as diamines or acetylacetonates, which allow for lower reaction temperatures and catalytic amounts of copper. wikipedia.orgmdpi.com

ReactantsCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenol, Aryl Iodide/BromideCu-Nanoparticles (10 mol%)Cs₂CO₃Acetonitrile50-60Good to Excellent
Substituted Phenols, Aryl HalidesCuO-NanoparticlesKOH / Cs₂CO₃DMSO~100High
Phenol, 4-ChloronitrobenzeneCopperKOH(solvent not specified)HighNot specified

This table contains representative data illustrating the conditions and yields for Ullmann-type reactions.

More recent developments in cross-coupling chemistry have provided milder and more versatile alternatives to the classical Ullmann condensation for C-O bond formation.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) involves the copper-catalyzed reaction of an alcohol or phenol with an arylboronic acid. wikipedia.orgnrochemistry.com A key advantage of this method is that it can be performed at room temperature and is often open to the atmosphere. wikipedia.org The reaction is typically promoted by a stoichiometric amount of a copper(II) salt, like Cu(OAc)₂, and a base. The mechanism is thought to involve transmetalation of the aryl group from boron to copper, followed by interaction with the phenol and subsequent reductive elimination from a Cu(III) intermediate to form the ether. wikipedia.org

Aryl SourceNucleophileCatalyst SystemBase/AdditiveSolventTemperatureYield (%)
Arylboronic AcidsPhenolsCu(OAc)₂Tertiary AmineCH₂Cl₂Room TempHigh
Phenylboronic AcidPhenolic Amino AcidsCu(II)Not specifiedNot specifiedRoom TempHigh
PyrroleArylboronic AcidCopper catalystPyridineNot specifiedRoom Temp93

This table presents typical conditions for the Chan-Lam C-O coupling reaction. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing diaryl ethers. rsc.orgwikipedia.orgorganic-chemistry.org This reaction couples phenols with aryl halides or triflates. It relies on a palladium catalyst, typically complexed with bulky, electron-rich phosphine (B1218219) ligands, and a strong base. organic-chemistry.orgjk-sci.com The catalytic cycle is analogous to that of C-N coupling, involving oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the phenol, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com This method has significantly broadened the scope of diaryl ether synthesis, particularly for electron-deficient aryl halides. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming diaryl ethers when the aromatic ring of the aryl halide is sufficiently electron-deficient. byjus.comchemistrysteps.com The reaction proceeds via an addition-elimination mechanism. The nucleophile (a phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of strong electron-withdrawing groups (such as -NO₂ or -CN) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. chemistrysteps.compressbooks.pub In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For the synthesis of this compound, Route B of the retrosynthetic analysis is well-suited for an SNAr reaction. The cyano group at the meta position of a 3-halobenzonitrile provides some activation, which can be sufficient under appropriate conditions (e.g., using a strong base and a polar aprotic solvent like DMSO, often with heating). organic-chemistry.org

ElectrophileNucleophileBaseSolventConditionsYield
Fluorinated (Hetero)aromaticsCarbohydrate AlcoholsKHMDSTHF / Toluene0 °C to RTGood to Excellent
Electron-deficient Aryl HalidesPhenolsK₂CO₃DMSOMicrowave, 5-10 minVery Good
p-NitrofluorobenzeneSodium Methoxide(none)(not specified)Not specifiedProduct formed

This table summarizes conditions for SNAr reactions leading to ether formation. organic-chemistry.orgbyjus.comnih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Building Blocks

An alternative approach to constructing complex diaryl ethers involves first forming a biaryl core structure, which can then be further functionalized. Palladium-catalyzed cross-coupling reactions are preeminent in this field for their efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds. researchgate.netnih.gov The reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. orgchemres.orgorganic-chemistry.org

The catalytic cycle involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step that is facilitated by the base.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

This methodology could be applied to synthesize biaryl precursors that are subsequently converted to analogs of this compound. For example, a substituted phenylboronic acid could be coupled with a different substituted bromobenzene (B47551) to create a diverse range of biaryl scaffolds. nih.gov The versatility and mild conditions of the Suzuki-Miyaura reaction make it a cornerstone of modern synthetic chemistry for building complex aromatic systems. orgchemres.orgbeilstein-journals.org

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)
Substituted BromobenzeneSubstituted Phenylboronic AcidsPd(OH)₂K₃PO₄Not specifiedGood
Arenediazonium SaltsArylboronic AcidsPolymer-supported NHC-Pd(none)Not specifiedVery Good
Aryl ChloridesArylboronic AcidsPd(OAc)₂ / PCy₃Not specifiedMeOH (additive)Very Good

This table illustrates the versatility of the Suzuki-Miyaura coupling for biaryl synthesis. nih.govorganic-chemistry.org

Sonogashira and Heck Coupling in Related Systems

While direct Sonogashira and Heck couplings on the this compound scaffold are not extensively reported, the principles of these palladium-catalyzed cross-coupling reactions are highly relevant for the synthesis of its analogs and for further functionalization.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties. wikipedia.orglibretexts.org In the context of diaryl ether synthesis, a Sonogashira reaction could be employed to couple an alkynyl-substituted phenol with a bromo-benzonitrile derivative, or vice versa, prior to the etherification step. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans from 2-(2-bromophenoxy) derivatives and terminal acetylenes. organic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgjk-sci.com This reaction is instrumental in introducing vinyl groups onto aromatic rings. For analogs of this compound, a Heck reaction could be envisioned to modify either the benzonitrile or the bromophenoxy ring. The reaction is catalyzed by a palladium complex and requires a base. jk-sci.com Intramolecular Heck reactions are particularly useful for creating cyclic structures. wikipedia.org Green variants of the Heck reaction have been developed using solvents like ethanol (B145695) and employing microwave irradiation to shorten reaction times. nih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions
ReactionReactantsCatalyst SystemKey Features
Sonogashira CouplingTerminal alkyne + Aryl/Vinyl halidePalladium catalyst, Copper(I) co-catalyst, Amine baseForms C(sp)-C(sp2) bonds; mild reaction conditions. wikipedia.orgorganic-chemistry.org
Heck CouplingAlkene + Aryl/Vinyl halidePalladium catalyst, BaseForms C(sp2)-C(sp2) bonds; excellent for vinylation of aromatics. organic-chemistry.orgjk-sci.com

Directed Functionalization and Group Interconversion

The nitrile group is a key functional moiety in this compound. Its introduction onto an aromatic ring can be achieved through several reliable methods, primarily involving the displacement of a halide or a diazonium group.

Transition-metal-catalyzed cyanation of aryl halides is a prevalent method. Palladium and copper catalysts are commonly employed for this transformation. For instance, an aryl bromide can be converted to the corresponding benzonitrile using a palladium catalyst with a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).

The Sandmeyer reaction provides a classic route to benzonitriles from anilines. The process involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile. This method is particularly useful when the corresponding aniline (B41778) is readily available.

Greener approaches to benzonitrile synthesis are also being developed. One such method utilizes an ionic liquid which acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst in the reaction of benzaldehyde (B42025) with a hydroxylamine (B1172632) salt. rsc.org

Table 2: Comparison of Cyanation Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Palladium-catalyzed CyanationAryl halidePd catalyst, Cyanide source (e.g., Zn(CN)2)Good functional group tolerance, high yields.Cost and toxicity of palladium and cyanide reagents.
Sandmeyer ReactionAryl amineNaNO2, H+; CuCNWell-established, readily available starting materials.Stoichiometric copper, potential for side reactions.
Green Synthesis from BenzaldehydeBenzaldehydeHydroxylamine salt, Ionic liquidMetal-free, recyclable ionic liquid, high yield. rsc.orgMay not be applicable to all substituted benzaldehydes.

The bromo substituent on the phenoxy ring of this compound offers a handle for further synthetic transformations. Its introduction and potential removal require selective methodologies.

Selective bromination of diaryl ethers can be challenging due to the presence of two aromatic rings with potentially similar reactivity. The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents present. nih.gov In the case of a phenoxybenzonitrile precursor, the phenoxy group is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects, along with steric hindrance, will determine the position of bromination. For instance, the electrophilic bromination of 3-hydroxybenzonitrile yields a mixture of products, highlighting the challenge of achieving high regioselectivity. nih.gov The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (e.g., solvent, catalyst) can be optimized to favor the desired isomer. researchgate.netwku.edu

Selective debromination , or more generally dehalogenation, can be achieved through various catalytic methods. Palladium-catalyzed hydrodehalogenation is a common approach, where a hydride source is used to replace the halogen atom with hydrogen. These reactions can often be performed with high selectivity, allowing for the removal of one halogen in the presence of others based on their reactivity (I > Br > Cl). This strategy could be employed to synthesize analogs of this compound with different halogenation patterns or to remove the bromine atom entirely.

Green Chemistry and Sustainable Synthetic Approaches for Aryl Ethers

The synthesis of diaryl ethers, including this compound, has traditionally relied on methods like the Ullmann condensation, which often requires harsh conditions and stoichiometric amounts of copper. organic-chemistry.org Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods.

Catalytic Ullmann-type reactions using only catalytic amounts of copper are a significant improvement. The use of ligands can enhance the efficiency of these reactions, allowing them to proceed under milder conditions. Furthermore, catalyst-free methods for the synthesis of diaryl ethers have been reported, particularly for activated aryl halides. organic-chemistry.org

The use of greener solvents is another key aspect of sustainable synthesis. Water, ethanol, and bio-derived solvents like dimethyl isosorbide (B1672297) are increasingly being used as alternatives to traditional volatile organic compounds. nih.gov Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. organic-chemistry.org

Process intensification , which aims to make chemical processes smaller, safer, and more energy-efficient, is a guiding principle in green chemistry. mdpi.com This can involve the use of flow reactors, which offer better heat and mass transfer compared to batch reactors, leading to improved yields and selectivity.

Scale-Up Considerations and Industrial Synthesis Prospects

The transition from a laboratory-scale synthesis to an industrial process presents several challenges that must be addressed to ensure a safe, efficient, and economically viable manufacturing process.

For the synthesis of this compound, the Ullmann condensation or a related copper-catalyzed coupling is a likely route for the formation of the diaryl ether linkage on an industrial scale. Key considerations for scaling up this reaction include:

Catalyst loading and cost: Minimizing the amount of catalyst without compromising reaction efficiency is crucial for economic viability.

Ligand selection: If a ligand is used, its cost, stability, and ease of separation from the product must be considered.

Solvent selection: The choice of solvent will impact reaction kinetics, product solubility, and the ease of product isolation and solvent recycling. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used but present challenges in terms of removal and environmental impact.

Reaction conditions: High temperatures and long reaction times can lead to side reactions and decomposition, impacting yield and purity. Optimization of these parameters is critical.

Work-up and purification: Developing a robust and scalable purification method, such as crystallization or distillation, is essential to achieve the desired product quality.

The synthesis of the benzonitrile precursor also requires careful consideration for scale-up. If a Sandmeyer reaction is used, the handling of potentially unstable diazonium salts on a large scale requires strict temperature control and safety protocols. Palladium-catalyzed cyanations, while efficient, involve expensive and toxic reagents that necessitate careful handling and waste management.

Pilot plants play a crucial role in the scale-up process, allowing for the testing and optimization of the reaction on an intermediate scale before moving to full-scale production. ballestra.com This stage helps in identifying potential issues with heat transfer, mixing, and product isolation that may not be apparent at the lab scale.

Chemical Reactivity and Transformation Pathways of 3 4 Bromophenoxy Benzonitrile

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and cycloaddition.

Hydrolysis and Amidation Reactions

The nitrile group of 3-(4-bromophenoxy)benzonitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 3-(4-bromophenoxy)benzamide, while complete hydrolysis leads to the formation of 3-(4-bromophenoxy)benzoic acid.

The reaction typically proceeds by the addition of water to the carbon-nitrogen triple bond. In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom for a nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. Enzymatic hydrolysis of nitriles is also a known transformation, offering a milder alternative to chemical methods.

Table 1: Hydrolysis Products of this compound

Reaction Product
Partial Hydrolysis 3-(4-Bromophenoxy)benzamide

Reduction Pathways to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. organic-chemistry.org

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. chemistrysteps.comquora.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield 3-(4-bromophenoxy)benzylamine. chemistrysteps.comnih.gov Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is also a common method for this transformation. organic-chemistry.org

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using less reactive, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed is hydrolyzed during the workup to produce 3-(4-bromophenoxy)benzaldehyde. chemistrysteps.commasterorganicchemistry.com

Table 2: Reduction Products of this compound

Reagent Product Product Class
LiAlH₄ 3-(4-Bromophenoxy)benzylamine Primary Amine

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a nitrile to form a tetrazole ring. researchgate.netresearchgate.net By reacting this compound with an azide source, such as sodium azide, 5-(3-(4-bromophenoxy)phenyl)-1H-tetrazole can be synthesized. researchgate.netresearchgate.net This reaction is often catalyzed by metals or can be promoted thermally. researchgate.net

Another example of a [3+2] cycloaddition involves the reaction with nitrile oxides. mdpi.comacs.orgacs.org While the nitrile group of this compound itself acts as the dipolarophile, it is also possible to convert the nitrile into a nitrile oxide, which can then react with other dipolarophiles.

Transformations Involving the Aryl Bromide Substituent

The bromine atom on the phenoxy ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their reactivity and stability.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov The aryl bromide of this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would yield biphenyl (B1667301) derivatives or stilbene (B7821643) analogs, respectively.

Typical Catalysts: Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands.

Typical Bases: Na₂CO₃, K₂CO₃, K₃PO₄.

Typical Solvents: Toluene, dioxane, DMF.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org Reacting this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base would result in the formation of an alkynyl-substituted derivative. wikipedia.orgorganic-chemistry.orgscirp.org

Typical Catalysts: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄.

Copper Co-catalyst: CuI.

Typical Bases: Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH).

Table 3: Potential Cross-Coupling Products of this compound

Reaction Coupling Partner Product Type
Suzuki-Miyaura Arylboronic acid Biphenyl derivative

Nucleophilic Displacement of Bromine and Related Reactions

Direct nucleophilic aromatic substitution (SNA) of the bromine atom on the aromatic ring is generally difficult. wikipedia.orgchemistrysteps.com Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions, which is not the case for the 4-bromophenoxy moiety in this molecule. chemistrysteps.comuomustansiriyah.edu.iq

Reactions involving the displacement of bromine would likely require harsh conditions (high temperature and pressure) or proceed through alternative mechanisms such as the benzyne (B1209423) mechanism, which involves elimination-addition using a very strong base like sodium amide (NaNH₂). chemistrysteps.comuomustansiriyah.edu.iqyoutube.com However, such conditions might not be compatible with the other functional groups present in the molecule. Therefore, for practical synthetic purposes, palladium-catalyzed cross-coupling reactions are the preferred method for functionalizing the aryl bromide position.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a carbon-bromine bond on one of the aromatic rings suggests the potential for forming highly reactive organometallic species, such as Grignard and organolithium reagents. These reagents are powerful tools in organic synthesis for creating new carbon-carbon bonds. wikipedia.orgnih.gov

Grignard Reagents: The formation of a Grignard reagent would typically involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reaction would convert the aryl bromide into the corresponding arylmagnesium bromide. However, a significant challenge arises from the presence of the nitrile (-C≡N) group within the same molecule. Grignard reagents are strong nucleophiles and readily add to the electrophilic carbon of a nitrile. masterorganicchemistry.com This intramolecular incompatibility means that any Grignard reagent formed would likely react with the nitrile group of another molecule, leading to a complex mixture of products rather than the desired stable reagent. Therefore, direct formation of a stable Grignard reagent from this compound is generally not feasible without protecting the nitrile group.

Organolithium Reagents: Organolithium reagents can be prepared from aryl bromides through lithium-halogen exchange, a reaction that is often very fast, even at low temperatures. wikipedia.orgtaylorandfrancis.com This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgsigmaaldrich.com Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases that react with nitriles. libretexts.orgyoutube.com Consequently, attempting to form an organolithium reagent from this compound would likely result in the immediate attack of the newly formed organolithium species on the nitrile moiety of another molecule, preventing the isolation of the desired reagent.

The inherent reactivity of the nitrile group towards these powerful organometallic species presents a major limitation for this synthetic pathway.

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the substituents on both aromatic rings.

Regioselectivity Directed by Phenoxy and Nitrile Groups

The molecule possesses two aromatic rings with distinct substitution patterns, leading to different reactivity profiles for each.

Ring A (Benzonitrile Ring): This ring is substituted with a nitrile group (-CN) and a phenoxy group (-OAr).

The phenoxy group is an activating, ortho, para-directing group due to the resonance donation of lone pair electrons from the ether oxygen, which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. nih.gov

The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The powerful activating effect of the phenoxy group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is sterically favored over the two equivalent ortho positions (2 and 6).

Ring B (Bromophenyl Ring): This ring is substituted with a bromine atom (-Br) and the ether linkage (-OAr).

The ether linkage is an activating, ortho, para-director.

The bromine atom is a deactivating, ortho, para-director. Halogens are deactivating due to their strong inductive electron withdrawal, but their lone pairs can stabilize the arenium ion through resonance at the ortho and para positions.

Both substituents direct incoming electrophiles to the same positions (ortho and para to the ether linkage). The activating nature of the ether group makes this ring significantly more susceptible to electrophilic attack than the deactivated benzonitrile (B105546) ring.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are not prevalent, the outcomes of these reactions can be predicted based on established principles of electrophilic aromatic substitution. lumenlearning.com

ReactionReagentsExpected Major Product(s)
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃Substitution occurs on the bromophenyl ring, ortho to the activating phenoxy group. The primary products would be 3-(2,4-dibromophenoxy)benzonitrile and potentially 3-(2-bromo-4-chlorophenoxy)benzonitrile if chlorinating.
Nitration HNO₃, H₂SO₄The nitronium ion (NO₂⁺) will attack the activated bromophenyl ring, primarily at the position ortho to the phenoxy group, yielding 3-(4-bromo-2-nitrophenoxy)benzonitrile. lumenlearning.com
Sulfonation SO₃, H₂SO₄Sulfonation will also occur on the bromophenyl ring, leading to the formation of 2-(3-cyanophenoxy)-5-bromobenzenesulfonic acid.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: Aryl bromides can undergo photolytic cleavage of the carbon-bromine (C-Br) bond upon irradiation with UV light. This process can generate an aryl radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization. The presence of the nitrile and ether functionalities could influence the excited-state properties of the molecule and the efficiency of C-Br bond cleavage.

Electrochemical Reactivity: The electrochemical behavior of this compound is influenced by its functional groups. The nitrile group can undergo reduction at the cathode. More interestingly, recent studies have shown that benzonitriles can act as an amino source in copper-catalyzed electrochemical C-H amidation reactions. rsc.org In such a process, the nitrile nitrogen is incorporated into a new C-N bond under mild, electrochemical conditions. rsc.org This suggests a potential pathway for the transformation of this compound into N-acetylated derivatives or other amides if subjected to similar electrocatalytic oxidation in the presence of suitable substrates. rsc.org

Theoretical and Computational Studies of 3 4 Bromophenoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods.

For 3-(4-Bromophenoxy)benzonitrile, DFT calculations, commonly employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. However, a detailed search of scientific literature did not yield specific published optimized geometry parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.

An FMO analysis for this compound would calculate the energies of the HOMO and LUMO and map their electron density distributions. This would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. Despite the utility of this analysis, specific calculated HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature.

Electrostatic Potential Surface (EPS) and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS), often called a molecular electrostatic potential (MEP) map, illustrates the charge distribution of a molecule three-dimensionally. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms, while blue areas indicate positive potential (electron-poor), usually around hydrogen atoms or other electropositive centers.

This analysis is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. For this compound, an EPS analysis would highlight the electronegative nitrogen of the nitrile group and the oxygen of the ether linkage as regions of negative potential, while the hydrogen atoms on the aromatic rings would show positive potential. Specific charge distribution values and detailed EPS maps for this compound have not been reported in the searched scientific databases.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These frequencies correspond to the peaks in an Infrared (IR) spectrum and are used to identify the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

While these theoretical predictions are standard practice for molecular characterization, published computational data for the NMR, IR, and UV-Vis spectra of this compound could not be located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into localized orbitals (bonds, lone pairs, etc.). The analysis quantifies the stabilization energies associated with intramolecular interactions, offering insight into the molecule's stability and electronic communication between different parts of the structure. For this compound, NBO analysis would elucidate the interactions between the phenyl rings, the ether linkage, and the nitrile and bromo substituents. However, specific NBO analysis findings for this compound are not present in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule behaves in different environments (e.g., in a solvent) and explore its conformational landscape.

For a flexible molecule like this compound, which has rotational freedom around the ether linkage, MD simulations could identify the most stable conformers and the energy barriers between them. This provides a dynamic understanding of the molecule's shape and flexibility, which is crucial for understanding its interactions with other molecules. A literature review did not uncover any published MD simulation studies focused on the conformational analysis of this compound.

Conformational Landscape and Rotational Barriers Around the Ether Bond

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the C-O-C ether linkage. Understanding the conformational landscape, which includes identifying stable conformers and the energy barriers that separate them, is crucial for comprehending its chemical behavior and potential biological activity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. For diaryl ethers, the geometry is largely defined by the two dihedral angles (φ1 and φ2) around the C-O bonds. The most stable conformations typically adopt a "skewed" or "twisted" arrangement, which minimizes steric hindrance between the two aromatic rings. A planar conformation, where both rings lie in the same plane, is generally energetically unfavorable due to significant steric repulsion.

The rotational barrier around the ether bond is the energy required to rotate one of the phenyl rings relative to the other, passing through higher-energy transition states. This barrier is influenced by the substitution pattern on the aromatic rings. In the case of this compound, the presence of the bromine atom and the nitrile group will affect the electronic distribution and steric interactions, thereby influencing the rotational barrier.

Table 1: Illustrative Rotational Barriers for Related Diaryl Ether Compounds

CompoundMethod of CalculationRotational Barrier (kcal/mol)
Diphenyl etherDFT~2.5
4-Bromodiphenyl etherDFT~3.0
2,2'-Dibromodiphenyl etherDFT>10

Note: The data in this table is illustrative and based on computational studies of similar compounds, not this compound itself.

Reaction Mechanism Elucidation and Transition State Calculations

The synthesis of diaryl ethers like this compound is often achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation being a classic and widely used method. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base.

Computational chemistry plays a vital role in elucidating the intricate mechanisms of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.

For the synthesis of this compound via an Ullmann-type reaction, the likely reactants would be 3-cyanophenol (B46033) and 1-bromo-4-halobenzene (e.g., 1-bromo-4-iodobenzene), or alternatively 4-bromophenol (B116583) and 3-halobenzonitrile. The reaction mechanism is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

Formation of a copper phenoxide: The base deprotonates the phenol, which then coordinates to the Cu(I) catalyst.

Oxidative addition: The aryl halide adds to the copper complex, leading to a Cu(III) intermediate.

Reductive elimination: The C-O bond is formed as the diaryl ether product is released, regenerating the Cu(I) catalyst.

Transition state calculations for the Ullmann reaction are computationally demanding due to the involvement of a transition metal and the complex nature of the intermediates. These calculations can provide crucial information about the geometry of the transition state and the activation energy of the rate-determining step. While specific transition state calculations for the synthesis of this compound are not prominently reported, theoretical studies on related Ullmann couplings provide a general framework for understanding its formation. The nature of the substituents on both the phenoxide and the aryl halide can significantly influence the reaction rate by altering the electronic properties and steric accessibility of the reacting centers.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or biological activity. These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict various properties of interest. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to hydrophobicity.

Once a set of descriptors is generated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. The quality of the model is assessed by its statistical significance and its ability to predict the property of interest for a new set of molecules that were not used in the model development.

While a specific QSPR model for this compound is not available, one could be developed as part of a larger study on a series of related diaryl ether compounds. For example, a QSPR model could be created to predict the herbicidal activity of a library of diaryl ether derivatives, a class of compounds to which this compound belongs.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound

Descriptor TypeExample DescriptorProperty it Describes
TopologicalWiener IndexMolecular branching
GeometricalMolecular Surface AreaSize and shape of the molecule
ElectronicDipole MomentPolarity of the molecule
ElectronicHOMO EnergyElectron-donating ability
PhysicochemicalLogPHydrophobicity

Advanced Spectroscopic and Structural Characterization Methodologies for 3 4 Bromophenoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR provides the foundational data for structural analysis, while two-dimensional (2D) experiments reveal complex correlations that are essential for definitive assignments.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum of 3-(4-Bromophenoxy)benzonitrile is expected to show distinct signals for the eight aromatic protons. The substitution pattern on each ring leads to predictable chemical shifts and coupling patterns. The benzonitrile (B105546) ring protons are anticipated to appear in a complex pattern, while the 4-bromophenoxy ring protons should exhibit a characteristic AA'BB' system, appearing as two doublets.

The ¹³C NMR spectrum will display signals for all 13 carbon atoms. The nitrile carbon (C≡N) is expected at a characteristic downfield shift, while the carbons directly bonded to the electronegative oxygen and bromine atoms will also be significantly shifted.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons (Ring)Predicted δ (ppm)MultiplicityIntegration
H-2', H-6' (Bromo)7.50 - 7.60Doublet (d)2H
H-3', H-5' (Bromo)6.90 - 7.00Doublet (d)2H
H-2 (Nitrile)7.30 - 7.40Triplet or Singlet (t/s)1H
H-4 (Nitrile)7.45 - 7.55Doublet of Doublets (dd)1H
H-5 (Nitrile)7.55 - 7.65Triplet (t)1H
H-6 (Nitrile)7.20 - 7.30Doublet (d)1H

Predicted ¹³C NMR Chemical Shifts

Carbons (Ring)Predicted δ (ppm)Notes
C-CN (Nitrile)118 - 120Nitrile carbon
C-1 (Nitrile)112 - 114Quaternary, attached to CN
C-3 (Nitrile)157 - 159Quaternary, attached to ether oxygen
C-1' (Bromo)155 - 157Quaternary, attached to ether oxygen
C-4' (Bromo)118 - 120Quaternary, attached to Br
Aromatic CHs115 - 1358 distinct signals expected

2D NMR Techniques:

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the same aromatic ring (e.g., H-4 with H-5, H-5 with H-6 on the benzonitrile ring), confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu This allows for the direct assignment of all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This experiment can provide insights into the preferred three-dimensional conformation of the molecule, particularly regarding the dihedral angle between the two aromatic rings.

Diaryl ethers are not planar and can undergo conformational changes primarily through rotation around the C-O-C bonds. Dynamic NMR (DNMR) is a technique used to study the kinetics of these conformational exchange processes. acs.org

In the case of this compound, rotation around the aryl-oxygen bonds could interconvert different conformational isomers. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, this rotation can be slowed. If the exchange rate becomes slow enough, separate signals for atoms that are non-equivalent in a single conformation may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable information about the molecule's conformational flexibility. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show several characteristic bands corresponding to specific functional groups and bond vibrations.

C≡N Stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nii.ac.jp This band is usually weaker in the Raman spectrum.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Ether Stretch: Diaryl ethers display characteristic strong bands corresponding to the asymmetric and symmetric C-O-C stretching modes. The asymmetric stretch is typically found in the 1200-1270 cm⁻¹ region, while the symmetric stretch appears around 1020-1075 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Expected Intensity)
Aromatic C-H Stretch3030 - 3100IR (Medium), Raman (Strong)
C≡N Stretch2220 - 2260IR (Strong, Sharp)
Aromatic C=C Ring Stretch1450 - 1600IR (Medium-Strong), Raman (Strong)
Asymmetric C-O-C Stretch1200 - 1270IR (Strong)
Symmetric C-O-C Stretch1020 - 1075IR (Medium)
C-Br Stretch500 - 600IR (Medium-Strong)

To achieve a precise and confident assignment of all observed vibrational bands, experimental spectra are often compared with theoretical spectra generated through computational methods. frontiersin.org Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule. sphinxsai.com

The calculated harmonic frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor to improve agreement. By comparing the scaled theoretical spectrum with the experimental IR and Raman data, a detailed, mode-by-mode assignment can be made, confirming the molecular structure and providing deeper insight into the vibrational properties of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. researchgate.net Molecules with conjugated π-systems, such as this compound, exhibit characteristic absorptions in the UV region.

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and the nitrile group. The presence of the ether oxygen and the bromine atom as auxochromes can cause shifts in the absorption maxima (λ_max) and changes in intensity compared to parent compounds like benzonitrile. latech.edu The primary absorption bands for benzonitrile are found at approximately 224 nm and 271 nm. latech.edu The extended conjugation and substitution in this compound would likely result in a bathochromic (red) shift of these bands to longer wavelengths.

Predicted Electronic Transitions

Transition TypeChromophorePredicted λ_max (nm)
π → πBenzonitrile Ring270 - 285
π → πPhenyl Ether System230 - 245

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of a compound, a critical step in its identification and characterization. The exact mass of this compound can be calculated from its molecular formula, C₁₃H₈BrNO. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31% respectively, result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

PropertyValue
Molecular Formula C₁₃H₈BrNO
Monoisotopic Mass (for ⁷⁹Br) 272.9843 g/mol
Monoisotopic Mass (for ⁸¹Br) 274.9823 g/mol
Average Mass 274.10 g/mol

This interactive data table provides the calculated mass values for this compound.

The experimentally determined exact mass from HRMS would be expected to align closely with these calculated values, confirming the elemental composition of the synthesized compound.

The ether linkage is a likely site of initial fragmentation. Cleavage of the C-O bond could lead to the formation of several key fragment ions.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
273/275 [M]⁺[C₆H₄BrO]⁺C₇H₄N
273/275 [M]⁺[C₇H₄N]⁺C₆H₄BrO
273/275 [M]⁺[C₆H₄Br]⁺C₇H₄NO

This interactive data table outlines potential fragmentation pathways for this compound.

Further fragmentation of these primary ions would provide additional structural information. For instance, the bromophenoxy radical cation could lose a bromine atom, and the benzonitrile-containing fragment could undergo rearrangements characteristic of aromatic nitriles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice. Although a crystal structure for this compound has not been reported, analysis of closely related structures, such as substituted diphenyl ethers and brominated aromatic compounds, can provide a strong basis for predicting its solid-state characteristics.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a significant role.

Given the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions. These include:

π-π Stacking: The electron-rich aromatic rings of the benzonitrile and bromophenoxy moieties can engage in π-π stacking interactions, where the planes of the rings are aligned in either a face-to-face or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds.

Halogen Bonding: The bromine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen of the nitrile group or the oxygen of the ether linkage on an adjacent molecule.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) introduces a significant dipole moment into the molecule, leading to dipole-dipole interactions that will influence the orientation of molecules within the crystal lattice.

The conformation of this compound in the solid state is primarily determined by the torsion angles around the C-O-C ether linkage. The molecule is not planar, and the two aromatic rings will be twisted relative to each other. The specific dihedral angle between the planes of the two rings will be a compromise between maximizing stabilizing intermolecular interactions and minimizing intramolecular steric hindrance.

In the crystalline state, it is expected that the molecule will adopt a low-energy conformation. The "gauche" or "skewed" conformation, where the two aromatic rings are significantly out of plane with each other, is often observed in diaryl ethers to alleviate steric clashes between the ortho-hydrogens. The final conformation observed in the crystal will be the one that allows for the most efficient packing and the strongest network of intermolecular interactions. Theoretical calculations could provide further insight into the preferred conformational state of the molecule.

Exploration of 3 4 Bromophenoxy Benzonitrile in Advanced Material Science and Organic Synthesis

Precursor in Polymer Chemistry

Extensive searches for the use of 3-(4-Bromophenoxy)benzonitrile as a precursor in polymer chemistry did not yield specific research articles or data detailing its direct application in the synthesis of poly(aryl ether nitrile)s or other high-performance polymers. The following sections describe the potential synthetic routes and applications based on the general understanding of the functional groups present in the molecule.

Synthesis of Poly(aryl ether nitrile)s and Related High-Performance Polymers

Poly(aryl ether nitrile)s (PAENs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. Their synthesis typically involves nucleophilic aromatic substitution (SNA) reactions. Monomers containing activated leaving groups (halogens or nitro groups) ortho or para to an electron-withdrawing group (like a nitrile) are reacted with bisphenols in the presence of a base.

Theoretically, this compound possesses a bromo group that could potentially participate in polymerization reactions. However, the bromo group is on the phenoxy ring and not activated by the nitrile group on the adjacent benzonitrile (B105546) ring. For it to act as a monomer in a typical PAEN synthesis, it would need to react with a suitable bisphenate. The reactivity of the C-Br bond in this specific arrangement would be a critical factor.

A hypothetical polymerization reaction could involve the reaction of this compound with a bisphenol, but this is not a standard approach for synthesizing PAENs. More commonly, monomers with activated halogens, such as 2,6-dichlorobenzonitrile, are used. Without specific literature, any discussion on reaction conditions, catalysts, and resulting polymer properties would be purely speculative.

Application in Optoelectronic and Dielectric Materials

Polymers for optoelectronic applications often feature conjugated systems that facilitate charge transport, while materials with high dielectric constants are crucial for energy storage applications. The structure of this compound, with its aromatic rings and polar nitrile group, suggests that polymers derived from it could possess interesting electronic and dielectric properties.

The nitrile group is strongly polar and can contribute to a high dielectric constant in a polymer. The aromatic ether linkage can provide thermal stability and some degree of flexibility. However, without evidence of this compound being incorporated into polymers for these specific applications, no detailed research findings or data tables can be provided. The design of such materials would involve tailoring the polymer backbone to achieve the desired balance of properties, such as processability, thermal stability, and the specific optoelectronic or dielectric performance.

Role in Liquid Crystal Chemistry

The synthesis of liquid crystals often involves the creation of molecules with a rigid, calamitic (rod-like) or discotic (disc-like) shape, often incorporating polar groups and flexible terminal chains.

Design and Synthesis of Mesogenic Derivatives

The molecular structure of this compound, containing two aromatic rings linked by an ether group, provides a rigid core that is a common feature in mesogenic molecules. The terminal nitrile and bromo groups are polar and can contribute to the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases.

A synthetic chemist could envision modifying this molecule to enhance its mesogenic properties. For instance, the bromo group could be replaced with a longer alkyl or alkoxy chain via cross-coupling reactions to introduce flexibility and influence the type of mesophase. Alternatively, the nitrile group's position could be varied to fine-tune the dipole moment. However, a search of the scientific literature did not reveal any studies where this compound was specifically used as a starting material for the synthesis of liquid crystals.

Structure-Mesophase Relationship Studies

Understanding the relationship between molecular structure and the resulting liquid crystalline phase (mesophase) is a fundamental aspect of liquid crystal research. Key factors include the length and rigidity of the molecular core, the nature and position of linking groups, and the type and length of terminal substituents.

For a hypothetical series of liquid crystals derived from this compound, one could systematically vary the substituent at the 4-position of the phenoxy ring (where the bromine is) and study the effect on the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the type of mesophase (e.g., nematic, smectic). However, as no such studies have been found, no data on structure-mesophase relationships for derivatives of this specific compound can be presented.

Intermediate in the Synthesis of Complex Organic Molecules

The functional groups present in this compound—a nitrile and a bromo-substituted aryl ether—make it a potentially useful intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

Building Block for Heterocyclic Compounds and Supramolecular Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science, and the synthesis of novel heterocyclic structures is an area of continuous research. researchgate.net The molecular framework of this compound offers distinct functionalities that can be exploited to construct a variety of heterocyclic systems. The nitrile group can undergo cyclization reactions to form nitrogen-containing heterocycles, while the bromo-substituent provides a handle for cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The synthesis of complex boron heterocycles, for instance, often involves the cyclocondensation of boronic acids with various functionalized reagents. aablocks.com Similarly, photochemical cyclizations offer a method to access numerous heterocycles under mild conditions. chim.it For example, substituted phenanthridines can be prepared from precursors via a photocyclization process that involves the loss of a halogen. chim.it

In the realm of supramolecular chemistry, the structure of this compound is conducive to forming larger, organized assemblies known as supramolecular scaffolds. semanticscholar.org These scaffolds are created through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Benzonitrile derivatives, in particular, can be precisely recognized by macrocyclic hosts through these non-covalent interactions, forming key-lock complexes. nih.gov The phenyl and nitrile groups can participate in π-stacking and hydrogen bonding, respectively, guiding the self-assembly of molecules into well-defined architectures. nih.govunive.it These organized structures are essential for creating materials with tailored electronic and photophysical properties.

Convergent and Divergent Synthesis Strategies

The construction of complex molecules from simpler precursors like this compound can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis: A divergent synthesis begins with a central core molecule, and successive generations of building blocks are added outwards. nih.gov This method is particularly useful for creating families of related compounds, such as dendrimers or libraries for screening, from a common intermediate. nih.govresearchgate.net The challenge in a divergent synthesis is selecting a suitable common intermediate that can be transformed into the desired array of products. nih.gov For example, starting from a core like cyanuric chloride, successive reactions with a molecule like 4-aminophenol can build a larger, branched structure. researchgate.net

The choice between these strategies depends on the specific target molecule and the desired efficiency. A combination of both approaches, sometimes called a versatile scheme, can also be employed where a core structure is built divergently and then functionalized with complex fragments synthesized convergently. researchgate.net

Synthesis StrategyDescriptionAdvantages
Convergent Independent synthesis of molecular fragments followed by their assembly.Higher overall yields, easier purification of intermediates.
Divergent Stepwise outward growth from a central core molecule.Efficient for creating libraries of related compounds.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electronic properties of benzonitrile derivatives make them promising candidates for use in organic electronic devices such as OLEDs and OPVs. In these applications, the molecule can function as a component of the emissive layer, charge transport layers, or as a host material.

Donor-acceptor (D-A) molecular architectures have proven to be an effective strategy for enhancing charge injection and transport capabilities in organic electronic materials. researchgate.net The benzonitrile group can act as an effective electron-accepting moiety. researchgate.net When combined with electron-donating groups, this creates molecules with tailored electronic properties suitable for optoelectronic applications. For example, benzonitrile compounds featuring phenoxazine and carbazole donor units have been explored for their photophysical properties in the solid state. rsc.org

Recent research has focused on multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters, which are known for high color purity and efficiency. displaydaily.com Modifying molecular frameworks with elements like boron and nitrogen can create more rigid structures, which helps to narrow the emission spectrum and improve OLED performance. displaydaily.com Such modifications can lead to impressive device performance, with some OLEDs achieving external quantum efficiencies (EQEs) as high as 42.6%. displaydaily.com

Charge Transport Properties and Energy Level Alignment

The performance of an organic electronic device is critically dependent on the charge transport properties of its constituent materials and the energy level alignment between different layers. Efficient charge transport requires materials with high charge carrier mobility (both holes and electrons).

The introduction of specific functional groups can tune the charge transport properties. For instance, phenoxazine-containing compounds have demonstrated bipolar charge-transporting properties, meaning they can conduct both holes and electrons effectively. acs.org In one study, a phenoxazine-containing derivative exhibited hole and electron mobility values reaching 3.2 × 10⁻⁴ and 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. acs.org The substitution of electron-donating or electron-withdrawing groups can also significantly affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and for controlling the emission color. mdpi.com

Compound TypeHole Mobility (μh)Electron Mobility (μe)
Phenoxazine Derivative acs.org3.2 × 10⁻⁴ cm² V⁻¹ s⁻¹1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹
Acridine Derivative acs.org2.7 × 10⁻⁵ cm² V⁻¹ s⁻¹3.5 × 10⁻⁶ cm² V⁻¹ s⁻¹
Dicyanomethylene-functionalised violanthrone beilstein-journals.org1.07 × 10⁻² cm² V⁻¹ s⁻¹(p-type only)

Note: These values are for representative organic semiconductors and illustrate the range of mobilities achievable through molecular design.

Molecular Design for Enhanced Device Performance

Molecular design is a key strategy for optimizing the performance of OLED and OPV devices. By systematically modifying the structure of a molecule like this compound, researchers can fine-tune its electronic and physical properties.

Key design strategies include:

Donor-Acceptor (D-A) Structures: Creating D-A or D-π-A molecules, where the benzonitrile acts as the acceptor, can enhance charge transfer characteristics and improve charge mobility. researchgate.net

Rigidification: Introducing covalent bonds (e.g., B-N bonds) or steric hindrance can create a more rigid molecular framework. researchgate.netdisplaydaily.com This rigidity can reduce non-radiative decay pathways and lead to narrower emission spectra, improving color purity and efficiency. displaydaily.com

Functional Group Modification: The bromine atom on the this compound molecule is a prime site for modification via cross-coupling reactions. Attaching different aromatic or heterocyclic groups can systematically alter the HOMO/LUMO levels, emission wavelength, and charge transport characteristics of the final material.

These design principles allow for the development of new emitters and transport materials that push the boundaries of device efficiency, stability, and color quality. displaydaily.com

Development of Functional Dyes and Pigments

Functional dyes and pigments are colored compounds designed for specific high-performance applications beyond simple coloration, such as in electronics or sensing. The extended π-conjugated system present in derivatives of this compound makes it a potential scaffold for creating such dyes.

The color and properties of a dye are determined by its molecular structure, which influences its absorption and emission of light. By using the bromine and nitrile functionalities as reaction sites, the core structure can be extended and modified to create larger, more complex conjugated systems. For example, bifunctional reactive dyes, which can form covalent bonds with substrates like cotton, often exhibit good fastness properties. scialert.net The introduction of a bromo group to the benzene ring of a dye molecule has been shown to induce a hypsochromic (blue) shift in its absorption spectrum. scialert.net This demonstrates how targeted chemical modification of a core structure can be used to tune the coloristic properties of the resulting dye.

Sensing Applications (e.g., Chemosensors, Optical Sensors)

The development of chemosensors, which are molecules designed to detect specific ions or molecules, is a significant area of research. Fluorescent chemosensors are particularly valuable as they can provide highly sensitive and selective detection through changes in their light emission. researchgate.net

Derivatives of this compound can be designed to act as sensors. The phenoxy-benzonitrile framework can be functionalized with specific binding sites (receptors) for a target analyte. Upon binding, the electronic structure of the sensor molecule is altered, leading to a change in its fluorescence or absorption properties (e.g., a change in color or intensity). For example, 3-phenylcoumarin structures, which can be synthesized from related precursors, have been used to create fluorescent probes for various biochemical compounds and physiological states. researchgate.net The nitrile group itself can act as a hydrogen bond acceptor, participating in the recognition of specific guest molecules. nih.gov

Catalysis and Ligand Design Based on the Nitrile or Bromine Functionality

The unique molecular architecture of this compound, featuring both a nitrile (-CN) and a bromo (-Br) functional group, presents significant opportunities for its application in catalysis and ligand design. These functional groups offer distinct electronic and coordination properties that can be harnessed to develop novel catalysts and ligands for a variety of chemical transformations.

The nitrile group is a versatile functional moiety in the design of ligands for transition metal-catalyzed reactions. Its strong electron-withdrawing nature can significantly influence the electronic density of the aromatic ring to which it is attached. This property can be exploited to modulate the catalytic activity of a metal center. For instance, benzonitrile-containing ligands have been designed for nickel-catalyzed cross-coupling reactions. In such systems, the benzonitrile moiety can act as an electron-acceptor, which in turn promotes reductive elimination and helps to stabilize low-valent metal species, key steps in many catalytic cycles. chemrxiv.org The linear geometry of the nitrile group also allows it to fit into sterically congested environments within a catalyst's coordination sphere, where it can participate in polar interactions or hydrogen bonding. nih.gov

Furthermore, the nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to coordinate to metal centers. This coordination can be pivotal in the formation of stable and reactive catalytic intermediates. The ability of the nitrile to act as a hydrogen bond acceptor is another feature that can be utilized in ligand design to create specific secondary coordination sphere interactions, which can influence the selectivity and efficiency of a catalytic process. nih.govnih.gov

The bromine atom on the phenoxy ring of this compound also offers a valuable handle for catalytic applications and ligand synthesis. The carbon-bromine bond can readily participate in oxidative addition reactions with low-valent transition metals, a fundamental step in many cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows this compound to serve as a precursor for the synthesis of more complex molecular structures, including elaborate ligands. For example, the bromine atom can be substituted with various organometallic reagents to introduce new functionalities or to link the benzonitrile core to other molecular fragments, thereby creating multidentate ligands.

The presence of the bromine atom also influences the electronic properties of the molecule. Halogen atoms can affect the lipophilicity and bioavailability of a compound, which can be an important consideration in the design of catalysts that operate in specific solvent systems or biphasic conditions. ump.edu.pl While not directly related to catalysis, the introduction of bromine into molecular structures is a known strategy in drug design to enhance therapeutic activity, a principle that can be conceptually applied to the design of more effective ligands. ump.edu.pl

The synergistic interplay between the nitrile and bromine functionalities in this compound could lead to the development of bifunctional ligands. For instance, a ligand could be designed where the nitrile group coordinates to a metal center, while the bromine atom remains available for a subsequent cross-coupling reaction, allowing for the in-situ modification of the catalyst or the sequential synthesis of complex molecules.

While direct research on the catalytic and ligand design applications of this compound is not extensively documented, the well-established reactivity and coordination chemistry of its constituent functional groups provide a strong foundation for its potential in these areas. The principles derived from studies on other halogenated benzonitrile derivatives and nitrile-containing ligands strongly suggest that this compound is a promising platform for the development of novel catalytic systems. chemrxiv.org

Emerging Research Directions and Future Perspectives for 3 4 Bromophenoxy Benzonitrile

Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 3-(4-Bromophenoxy)benzonitrile and its derivatives is increasingly guided by the principles of green chemistry, emphasizing sustainability and atom economy. Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org Traditional methods for constructing the diaryl ether linkage, such as the classical Ullmann condensation, often require harsh conditions, stoichiometric amounts of copper, and high-boiling polar solvents, leading to significant waste and a low atom economy. wikipedia.org

Emerging research is focused on overcoming these limitations through the development of catalytic systems. Modern Ullmann-type reactions now employ soluble copper catalysts, often supported by specialized ligands, which can proceed under milder conditions and with significantly lower catalyst loadings. wikipedia.orgnih.gov The evolution from stoichiometric copper powder to advanced copper nanoparticle (CuO-NPs) catalysts represents a significant step forward. mdpi.com These catalytic approaches not only improve the reaction's environmental footprint by reducing waste but also enhance its efficiency and functional group tolerance. mdpi.com A key future direction is the design of recyclable, heterogeneous catalysts that can be easily separated from the reaction mixture, further streamlining the process and minimizing environmental impact, aligning with the goals of sustainable chemical manufacturing. acs.org

Exploration of Novel Reactivity and Unconventional Transformations

The chemical structure of this compound, featuring an aryl bromide, a nitrile group, and a diaryl ether linkage, offers a rich platform for exploring novel chemical transformations. Future research will likely move beyond using the molecule as a static core, instead leveraging its functional groups for further elaboration.

The aryl bromide moiety is a particularly versatile handle for a wide array of modern cross-coupling reactions. While traditionally used for C-O bond formation in the Ullmann reaction, this group can participate in numerous other transformations. An emerging area of interest is the development of metal cyanide-free methods for converting aryl bromides into nitriles, which could provide alternative synthetic routes or allow for selective isotopic labeling. researchgate.netacs.orgnih.gov Furthermore, unconventional transformations, such as nickel-catalyzed reductive coupling reactions that join two electrophilic partners (e.g., an aryl bromide and an alkyl bromide), offer new ways to build molecular complexity by treating the C-Br bond as a site for C-C bond formation. acs.org

The nitrile group itself is not merely a terminal functional group but can be transformed into other valuable moieties, such as amines or tetrazoles, or it can act as a directing group in C-H activation reactions. organic-chemistry.org Investigating these possibilities could unlock new families of compounds derived from the this compound scaffold.

Advanced Computational Modeling for Predictive Material Design

The paradigm of materials discovery is shifting from experimental trial-and-error to a design-first approach driven by advanced computational modeling. nih.govorganic-chemistry.org For a molecule like this compound, in silico methods are crucial for predicting its properties and guiding the synthesis of derivatives with tailored functionalities. By leveraging computational tools, researchers can design materials with desired performance characteristics before ever entering the lab, accelerating the pace of innovation. marquette.eduacs.org

Methods such as Density Functional Theory (DFT) can be used to calculate the ground-state geometry, electronic structure (e.g., HOMO-LUMO energy levels), and vibrational frequencies of the molecule. organic-chemistry.org For applications in optoelectronics, Time-Dependent DFT (TD-DFT) is essential for predicting excited-state properties, including absorption and emission spectra, and for understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT). rsc.org These computational studies provide deep insights that correlate molecular structure with photophysical behavior, enabling the rational design of new materials for applications like organic light-emitting diodes (OLEDs). mdpi.com

Table 1: Computational Methods for Predictive Material Design

Computational Method Predicted Properties Application Area
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energies, dipole moment, vibrational spectra. Predicting stability, reactivity, and electronic character.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, fluorescence energies, charge transfer character. Designing molecules for optoelectronics (e.g., OLEDs, sensors).
Molecular Dynamics (MD) Conformational analysis, solvent effects, intermolecular interactions. Simulating behavior in condensed phases and at interfaces.

Integration into Multifunctional Hybrid Materials

The unique electronic and photophysical properties of this compound and its derivatives make them excellent candidates for incorporation into multifunctional hybrid materials. These materials combine distinct organic and inorganic components at the molecular level to create novel functionalities that are not present in the individual constituents. acs.org

One promising avenue is the use of functionalized benzonitrile (B105546) derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs) or as the organic cation in organic-inorganic hybrid perovskites. By integrating these molecules into such ordered, crystalline structures, it may be possible to engineer materials with unique properties, such as tunable light emission, reversible phase transitions, or stimuli-responsive behavior. acs.org The donor-acceptor nature of the benzonitrile core could be leveraged to facilitate charge separation or energy transfer within the hybrid material, opening up applications in photocatalysis, sensing, or photovoltaics.

Applications in Nanoscience and Nanotechnology

The fields of nanoscience and nanotechnology focus on the manipulation of matter at the atomic and molecular scales. nih.gov Molecules like this compound are ideally sized to serve as fundamental building blocks for nanoscale electronic components, a field known as molecular electronics. bdu.ac.inresearchgate.net The intrinsic donor-acceptor character of the diaryl ether and benzonitrile moieties suggests potential for creating molecular-scale rectifiers or switches, where the flow of electrons through a single molecule can be controlled. epfl.cheolss.net Future research could involve positioning individual molecules between nanoelectrodes to measure their conductance and explore their function as active electronic components. researchgate.net

Another key area is the functionalization of nanoparticles. The nitrile group or the aromatic rings of this compound can act as anchor points to bind the molecule to the surface of metal or semiconductor nanoparticles (e.g., ZnO or Fe₃O₄). nih.govresearchgate.net This creates a hybrid nanomaterial where the nanoparticle provides a core structure and the organic molecule provides a functional shell. Such functionalized nanoparticles could have applications in targeted drug delivery, where the organic ligand targets specific cells, or in catalysis, where the ligand stabilizes the nanoparticle and modulates its reactivity. mdpi.comnih.gov

Expanding the Library of Functionalized Derivatives with Tailored Properties

The this compound structure serves as a template for a broader class of donor-acceptor (D-A) molecules. The phenoxy group acts as an electron donor, while the benzonitrile moiety functions as an electron acceptor. This electronic asymmetry is the foundation of its interesting photophysical properties. acs.org A major direction for future research is the systematic expansion of a library of derivatives to fine-tune these properties for specific applications. mdpi.com

By chemically modifying the donor or acceptor strength, or by extending the π-conjugated system connecting them, researchers can precisely control the molecule's HOMO-LUMO gap, which in turn dictates its absorption and emission wavelengths. rsc.orgmdpi.com For example, replacing the bromo substituent with stronger electron-donating groups (like methoxy (B1213986) or amino groups) or altering the acceptor part of the molecule can shift the emission color across the visible spectrum. This strategy is central to developing advanced materials for full-color displays and solid-state lighting based on OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). mdpi.com

Table 2: Strategy for Tailoring Properties of Benzonitrile Derivatives

Modification Strategy Target Property Potential Application
Increase Donor Strength (e.g., -Br -> -NMe₂) Red-shift emission, enhance charge transfer. Red/Orange OLEDs, NIR sensors.
Increase Acceptor Strength Lower LUMO, improve electron injection. n-type organic semiconductors.
Extend π-Conjugation (e.g., add thiophene) Narrow HOMO-LUMO gap, increase molar absorptivity. Organic photovoltaics, photocatalysis.

Unexplored Domains in Physical Organic Chemistry and Mechanistic Studies

While much research focuses on the applications of this compound, several fundamental questions in physical organic chemistry related to its synthesis and behavior remain. A deeper mechanistic understanding of the key bond-forming reactions is essential for optimizing synthetic protocols and pushing the boundaries of efficiency.

The Ullmann condensation, used to form the diaryl ether bond, is a prime example. Although the reaction has been used for over a century, its precise mechanism is still a subject of investigation. umass.edu Studies focusing on the kinetics, the nature of the active copper species (e.g., Cu(I)/Cu(III) catalytic cycles), and the role of ligands are crucial for developing next-generation catalysts that operate under milder, more sustainable conditions. nih.govmdpi.comorganic-chemistry.org

Furthermore, the photophysics of donor-acceptor benzonitrile derivatives presents a rich area for mechanistic study. marquette.edu Investigating the dynamics of intramolecular charge transfer (ICT) upon photoexcitation, the factors controlling radiative (fluorescence) and non-radiative decay pathways, and the mechanism of intersystem crossing are fundamental to designing more efficient emissive materials. acs.orgnih.gov These studies combine advanced spectroscopic techniques with high-level computational modeling to provide a complete picture of the molecule's behavior in its excited states.

Q & A

Q. What are the established synthetic routes for 3-(4-Bromophenoxy)benzonitrile?

A common approach involves bromination of precursors such as o-cyanotoluene to yield intermediates like 2-(bromomethyl)benzonitrile, followed by coupling reactions (e.g., Ullmann or nucleophilic aromatic substitution) with 4-bromophenol derivatives. The Wittig reaction has also been utilized for analogous compounds to introduce styryl or phenoxy groups . Optimization of reaction conditions (e.g., catalysts like CuI, temperature, and solvent polarity) is critical for improving yields and minimizing side products.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic substitution pattern and nitrile group presence.
  • FT-IR : Identification of the nitrile stretch (~2220 cm1^{-1}) and C-Br vibrations (~500-600 cm1^{-1}) .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
  • X-ray crystallography : Resolve bond lengths and angles, as demonstrated for structurally related diphenyl ethers .

Q. How does bromine substitution impact the compound's physicochemical properties compared to chloro or fluoro analogs?

Bromine increases molecular weight and polarizability, enhancing lipophilicity (logP) compared to chlorine or fluorine. This affects solubility and bioavailability, as seen in comparative studies where brominated analogs showed superior antimicrobial activity due to improved membrane penetration .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Fukui functions and Natural Bond Orbital (NBO) analysis elucidate charge distribution and hyperconjugative interactions, aiding in understanding substituent effects on reactivity .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, concentration ranges) or impurities in synthesized batches. Rigorous purity validation (HPLC, elemental analysis) and standardized bioassays (e.g., MIC determination against Gram-positive/negative panels) are essential. Cross-referencing with structurally similar compounds (e.g., 3-(4-Chlorophenoxy)propanenitrile) can clarify structure-activity trends .

Q. What crystallographic insights are available for derivatives of this compound?

Single-crystal X-ray studies of analogs, such as 4-(4-bromophenoxy)benzonitrile-containing molecules, reveal pseudo-symmetry and intermolecular interactions (e.g., π-π stacking, halogen bonding). These structural features influence packing efficiency and stability, which are relevant for materials science applications like OLEDs .

Q. How to design experiments to study the structure-activity relationship (SAR) of halogenated benzonitriles?

  • Step 1 : Synthesize a library of analogs with varying halogens (Br, Cl, F) and substituent positions.
  • Step 2 : Characterize physicochemical properties (logP, solubility) and electronic parameters (Hammett constants).
  • Step 3 : Test biological activity (e.g., enzyme inhibition, antimicrobial assays) under controlled conditions.
  • Step 4 : Corrogate substituent effects using multivariate analysis (e.g., QSAR models) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to prevent inhalation of toxic vapors.
  • Dispose of waste via certified hazardous waste services, as brominated compounds may persist in the environment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.